2-(2-fluorophenoxy)-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide
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Overview
Description
2-(2-fluorophenoxy)-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a fluorophenoxy group and a tetrahydroquinoline moiety, which contribute to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-fluorophenoxy)-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Fluorophenoxy Intermediate: The reaction of 2-fluorophenol with an appropriate halogenated acetic acid derivative under basic conditions to form the 2-fluorophenoxyacetic acid.
Synthesis of the Tetrahydroquinoline Intermediate: The cyclization of an appropriate aniline derivative with a ketone to form the tetrahydroquinoline core.
Coupling Reaction: The final step involves coupling the fluorophenoxyacetic acid with the tetrahydroquinoline intermediate using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(2-fluorophenoxy)-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigating its potential as a bioactive compound with therapeutic properties.
Medicine: Exploring its use as a drug candidate for treating various diseases.
Mechanism of Action
The mechanism of action of 2-(2-fluorophenoxy)-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide would depend on its specific biological target. Generally, it could interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to a biological response. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
2-(2-chlorophenoxy)-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide: Similar structure but with a chlorine atom instead of fluorine.
2-(2-bromophenoxy)-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide: Similar structure but with a bromine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in 2-(2-fluorophenoxy)-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide can impart unique properties such as increased metabolic stability, altered lipophilicity, and potential changes in biological activity compared to its chloro- and bromo- analogs.
Properties
Molecular Formula |
C20H21FN2O3 |
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Molecular Weight |
356.4 g/mol |
IUPAC Name |
2-(2-fluorophenoxy)-N-(1-propanoyl-3,4-dihydro-2H-quinolin-7-yl)acetamide |
InChI |
InChI=1S/C20H21FN2O3/c1-2-20(25)23-11-5-6-14-9-10-15(12-17(14)23)22-19(24)13-26-18-8-4-3-7-16(18)21/h3-4,7-10,12H,2,5-6,11,13H2,1H3,(H,22,24) |
InChI Key |
FNIULAGDZKINOC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)COC3=CC=CC=C3F |
Origin of Product |
United States |
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